2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety
Preparation Methods
The synthesis of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a heptafluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety into other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex fluorinated molecules.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This interaction can modulate the activity of the target enzyme, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated boronic esters, such as:
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenylboronic acid: Similar structure but lacks the dioxaborolane moiety.
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline: Contains a heptafluoropropyl group but has an aniline moiety instead of dioxaborolane.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and applications .
Properties
Molecular Formula |
C15H16BF7O2 |
---|---|
Molecular Weight |
372.09 g/mol |
IUPAC Name |
2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H16BF7O2/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(17,14(18,19)20)15(21,22)23/h5-8H,1-4H3 |
InChI Key |
OLRRNTSHAZOEGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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